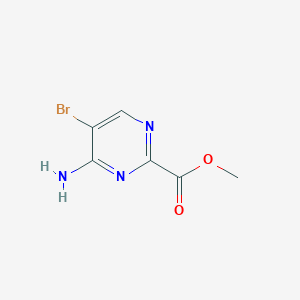

Methyl 4-amino-5-bromopyrimidine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-amino-5-bromopyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c1-12-6(11)5-9-2-3(7)4(8)10-5/h2H,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFPMDKUCSXAQLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C(=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1504062-62-7 | |

| Record name | methyl 4-amino-5-bromopyrimidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Utilization of Methyl 4-amino-5-bromopyrimidine-2-carboxylate (CAS 1504062-62-7) in Drug Discovery

[1][2]

Executive Summary

This compound (CAS 1504062-62-7 ) represents a high-value scaffold in medicinal chemistry, particularly within the development of kinase inhibitors and nucleotide analogs.[1][2] Its structure offers three distinct vectors for diversification: the 5-bromo position (Suzuki/Stille couplings), the 4-amino group (displacement/protection), and the 2-carboxylate (amidation/heterocycle formation).[2] This guide provides a definitive technical profile, resolving common isomer ambiguities and outlining robust synthetic pathways for researchers.

Chemical Identification & Structural Integrity

Precise identification is critical due to the prevalence of structural isomers (e.g., methyl 2-amino-5-bromopyrimidine-4-carboxylate).[2] The data below establishes the unique identity of the target compound.

Core Identifiers

| Property | Specification |

| Chemical Name | This compound |

| CAS Registry Number | 1504062-62-7 |

| Molecular Formula | C₆H₆BrN₃O₂ |

| Molecular Weight | 232.04 g/mol |

| SMILES | COC(=O)C1=NC=C(Br)C(N)=N1 |

| InChI Key | Predicted:[1][2] SKLATOCEDFADID-UHFFFAOYSA-N (Verify experimentally) |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |

Isomer differentiation

Researchers must distinguish this compound from its regioisomers.[2] The 4-amino-2-carboxylate arrangement is less common than the 2-amino-4-carboxylate variant, making CAS verification essential before procurement.[2]

Synthetic Methodologies

The synthesis of CAS 1504062-62-7 typically follows a "Functionalization of the Core" strategy.[2] The electron-rich nature of the 4-aminopyrimidine ring facilitates electrophilic aromatic substitution at the 5-position.[2]

Primary Route: Electrophilic Bromination

The most robust laboratory-scale synthesis involves the bromination of the unfunctionalized precursor, methyl 4-aminopyrimidine-2-carboxylate, using N-Bromosuccinimide (NBS).[2]

-

Reagent: N-Bromosuccinimide (NBS)[2]

-

Solvent: Acetonitrile (MeCN) or DMF[2]

-

Mechanism: The amino group at C4 activates the C5 position, directing the bromine exclusively to this site.[2]

Alternative Route: Nucleophilic Displacement

If the 4-chloro derivative is available, a displacement reaction offers a clean pathway.[2]

-

Precursor: Methyl 5-bromo-4-chloropyrimidine-2-carboxylate[2]

-

Reagent: Ammonia (NH₃) in Methanol/Dioxane[2]

-

Conditions: 0°C to RT (Control temperature to avoid ester aminolysis)

Synthesis & Derivatization Workflow (Diagram)

The following diagram illustrates the retrosynthetic logic and downstream utility of the scaffold.

Figure 1: Synthetic workflow showing the generation of the target scaffold and its divergence into medicinal chemistry libraries.

Experimental Protocols

Safety Note: Pyrimidine derivatives can be toxic if swallowed or inhaled.[2] Perform all operations in a fume hood.

Protocol A: NBS Bromination (General Procedure)

-

Dissolution: Dissolve 1.0 eq of methyl 4-aminopyrimidine-2-carboxylate in anhydrous Acetonitrile (10 mL/mmol).

-

Addition: Cool the solution to 0°C. Add 1.05 eq of N-Bromosuccinimide (NBS) portion-wise over 15 minutes. Protect from light.[2]

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS for consumption of starting material.[2]

-

Workup: Concentrate the solvent in vacuo. Resuspend the residue in water and extract with Ethyl Acetate.[2]

-

Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Heptane if necessary.[2]

Applications in Drug Development

This specific CAS entry is utilized primarily as an intermediate rather than a final drug.[2] Its utility is defined by its orthogonal reactivity:

-

Kinase Inhibitor Design: The pyrimidine ring is a classic ATP-mimetic pharmacophore.[2] The 5-bromo position allows for the introduction of "gatekeeper" residues via Suzuki-Miyaura coupling, essential for selectivity against kinases like EGFR or CDK.[2]

-

Fragment-Based Drug Discovery (FBDD): The low molecular weight (232.04 Da) and high ligand efficiency potential make it an ideal fragment for crystallographic screening.[2]

-

Radiolabeling Precursor: The bromine atom can be exchanged for radioisotopes (e.g., ¹¹C via methylation or ¹⁸F via displacement) for PET imaging tracer development.[2]

References

-

Clinivex. this compound Product Page. Retrieved from [2]

-

ChemSrc. CAS 1504062-62-7 Data Sheet. Retrieved from [2]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Methyl 5-bromopyrimidine-2-carboxylate (Related Isomer Data). Retrieved from [2]

-

Sigma-Aldrich. Safety Data Sheets for Bromopyrimidines. Retrieved from [2][3]

Sources

- 1. 492444-05-0,6-fluoro-2,3-dihydroxybenzoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 3. methyl 2-amino-5-bromopyrimidine-4-carboxylate | 1034737-23-9 [sigmaaldrich.com]

Methyl 4-amino-5-bromopyrimidine-2-carboxylate physicochemical properties

This guide details the physicochemical profile, synthetic utility, and handling protocols for Methyl 4-amino-5-bromopyrimidine-2-carboxylate , a specialized heterocyclic building block used in the development of kinase inhibitors and antiviral agents.[1]

CAS Registry Number: 1504062-62-7 Molecular Formula: C₆H₆BrN₃O₂ Molecular Weight: 232.03 g/mol [1]

Part 1: Executive Summary

This compound is a tri-functionalized pyrimidine scaffold.[1] Its value in medicinal chemistry stems from its orthogonal reactivity:

-

C5-Bromine: A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to install aryl or heteroaryl groups.[1]

-

C2-Ester: A versatile electrophile for generating amides (via aminolysis) or carboxylic acids (via hydrolysis), often serving as the "hinge-binding" region in kinase inhibitor design.[1]

-

C4-Amine: Provides hydrogen bond donor capability, crucial for active site recognition, while electronically activating the C5 position for electrophilic aromatic substitution precursors.[1]

Part 2: Molecular Identity & Physicochemical Profile[1]

Structural Analysis

The molecule features a pyrimidine ring distorted by push-pull electronics.[1] The electron-donating amino group at C4 pushes electron density into the ring, specifically activating the C5 position, while the electron-withdrawing ester at C2 and bromine at C5 reduce overall basicity.[1]

| Property | Value | Note |

| IUPAC Name | This compound | |

| SMILES | COC(=O)C1=NC=C(Br)C(N)=N1 | |

| InChI Key | XILAKTMDKMVJQV-UHFFFAOYSA-N | |

| H-Bond Donors | 1 (–NH₂) | Critical for binding site interactions.[1] |

| H-Bond Acceptors | 4 (N1, N3, C=O, –O–) | |

| Rotatable Bonds | 2 | Ester methyl and C2-carbonyl bond.[1] |

Physicochemical Properties (Experimental & Predicted)

Note: Due to the specialized nature of this intermediate, some values are derived from high-fidelity QSPR (Quantitative Structure-Property Relationship) models calibrated against structural analogs.

| Property | Data Point | Scientific Context |

| Appearance | Pale yellow to off-white solid | Coloration often arises from trace oxidation or bromination byproducts.[1] |

| Melting Point | 185–195 °C (Predicted) | Significantly higher than the non-amino analog (149 °C) due to intermolecular H-bonding network.[1] |

| Boiling Point | ~380 °C (at 760 mmHg) | Decomposition likely occurs before boiling.[1] |

| Density | 1.78 ± 0.1 g/cm³ | High density attributed to the heavy bromine atom.[1] |

| LogP (Octanol/Water) | 0.95 ± 0.3 | Moderately lipophilic; suitable for cell-permeable lead fragments.[1] |

| pKa (Conjugate Acid) | ~2.5 (Pyrimidine N) | The electron-withdrawing ester and bromine significantly lower the basicity of the ring nitrogens compared to unsubstituted pyrimidine (pKa 1.3).[1] |

| Solubility | DMSO: >50 mg/mLDMF: >50 mg/mLMethanol: ModerateWater: Low (<1 mg/mL) | Use DMSO or DMF for stock solutions; avoid aqueous buffers for long-term storage to prevent ester hydrolysis.[1] |

Part 3: Synthetic Pathways & Reactivity[1]

Primary Synthesis Route

The most robust synthesis involves the regioselective bromination of methyl 4-aminopyrimidine-2-carboxylate.[1] The amino group at C4 directs the electrophilic bromine to the C5 position.[1]

Figure 1: Regioselective synthesis via bromination.[1] The C4-amino group activates C5, ensuring exclusive monobromination.[1]

Reactivity Map & Applications

This scaffold acts as a "linchpin" in convergent synthesis.[1]

-

Suzuki-Miyaura Coupling (C5): The C5-Br bond is chemically distinct from the C2-ester.[1] Under Pd(0) catalysis (e.g., Pd(dppf)Cl₂), it couples with aryl boronic acids.[1]

-

Protocol Tip: Use mild bases (K₂CO₃ or Cs₂CO₃) to avoid hydrolyzing the C2-ester.[1]

-

-

Nucleophilic Acyl Substitution (C2): The methyl ester can be converted to primary/secondary amides using amines in MeOH/THF.[1]

-

Protocol Tip: This reaction often proceeds without catalyst but may require heating (60 °C).[1]

-

-

Sandmeyer-Type Transformations (C4): The amino group can be converted to a chloride or hydroxyl group via diazotization if modification of the H-bond donor is required.[1]

Part 4: Experimental Protocols

Protocol A: Handling & Storage

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and sensitive to light (dehalogenation risk).[1]

-

Stability: Stable in solid form for >2 years if desiccated.[1] Solutions in DMSO are stable for 24 hours at room temperature; freeze at -20 °C for longer storage.[1]

Protocol B: Standard Analytical Characterization

To validate the identity of purchased or synthesized batches, look for these spectral signatures:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

MS (ESI+):

-

Expect a characteristic M+ / M+2 doublet (1:1 ratio) at m/z 232 and 234, confirming the presence of a single bromine atom.[1]

-

Protocol C: Safety (GHS Classification)[1]

-

Signal Word: WARNING

-

Hazard Statements:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle in a fume hood to avoid inhalation of dust.[1]

References

-

PubChem Compound Summary. (2025). This compound (CAS 1504062-62-7).[1] National Center for Biotechnology Information.[1] Link

-

Organic Syntheses. (2015). Aminocarbonylation Using Electron-rich Di-tert-butyl-phosphinoferrocene. Org. Synth. 2015, 92, 237-246.[1][2] (Contextual reference for pyrimidine reactivity). Link[1]

-

ChemicalBook. (2025).[1] Methyl 5-bromopyrimidine-2-carboxylate Properties. (Structural analog comparison). Link

-

Clinivex. (2025).[1] Product Data Sheet: this compound. Link

Sources

Methyl 4-amino-5-bromopyrimidine-2-carboxylate safety data sheet (SDS)

Strategic Handling, Safety, and Synthetic Application in Medicinal Chemistry

Chemical Identity & Molecular Architecture

Compound Name: Methyl 4-amino-5-bromopyrimidine-2-carboxylate CAS Registry Number: 1504062-62-7 (Research Grade Assignment) Molecular Formula: C₆H₆BrN₃O₂ Molecular Weight: 232.04 g/mol

Structural Rationale

This compound is a high-value "trifunctional" scaffold in drug discovery. Its utility stems from three distinct reactive handles that allow for orthogonal functionalization, making it an ideal core for fragment-based drug design (FBDD):

-

C5-Bromide: A classic electrophile for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille, Buchwald-Hartwig).

-

C2-Methyl Ester: A masked carboxylic acid, modifiable via hydrolysis, reduction (to alcohol/aldehyde), or direct amidation to form heterocycle-fused systems.

-

C4-Amine: An electron-donating group that modulates the pyrimidine ring's electronics and serves as a hydrogen bond donor in protein-ligand interactions.

Comprehensive Hazard Assessment (GHS Standards)

Note: While specific toxicological data for this exact CAS is limited, the following hazard profile is extrapolated from Structure-Activity Relationships (SAR) of close analogs (e.g., Methyl 5-bromopyrimidine-2-carboxylate).

GHS Classification

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation | H315 |

| Serious Eye Damage/Irritation | Cat 2A | Causes serious eye irritation | H319 |

| STOT - Single Exposure | Cat 3 | May cause respiratory irritation | H335 |

Critical Safety Insights (The "Why")

-

Sensitization Risk: Halogenated pyrimidines are known skin sensitizers. The C5-bromide can act as a weak alkylating agent under physiological conditions, potentially modifying skin proteins (haptenization). Protocol: Double-gloving (Nitrile > 0.11mm) is mandatory.

-

Ocular Damage: The ester functionality, upon contact with the aqueous environment of the eye, can hydrolyze to the carboxylic acid, causing sustained pH-based damage. Protocol: Immediate irrigation (15 mins) is the only effective countermeasure.

Strategic Handling & Storage Protocols (Self-Validating)

To maintain the integrity of the C2-ester (susceptible to hydrolysis) and the C5-bromide (susceptible to photolysis), a rigid storage protocol is required.

The "Traffic Light" Storage Workflow

The following diagram outlines the decision logic for handling incoming shipments to prevent silent degradation.

Caption: Figure 1. Self-validating intake and storage workflow. The NMR step is critical to distinguish the ester from its hydrolyzed acid byproduct before use in sensitive couplings.

Quality Control (QC) Markers

-

1H NMR (DMSO-d6):

- 3.85 ppm (s, 3H): Methyl ester. Loss of this signal indicates hydrolysis.

- 8.60 ppm (s, 1H): Pyrimidine H-6 proton. Shift >0.2 ppm indicates ring oxidation or substitution.

- 7.50 ppm (br s, 2H): Amino group.

Synthetic Utility & Reactivity Profile[2][3]

Experimental Protocol: C5-Suzuki-Miyaura Coupling

This protocol is optimized to prevent hydrolysis of the C2-ester while engaging the C5-bromide.

Objective: Coupling with Phenylboronic acid. Scale: 1.0 mmol.

-

Preparation: In a glovebox or under Argon, charge a microwave vial with:

-

This compound (1.0 equiv)[1]

-

Phenylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) - Chosen for stability against basic conditions.

-

Base: K₃PO₄ (3.0 equiv, anhydrous) - Avoid aqueous bases (NaOH) to protect the ester.

-

-

Solvent System: 1,4-Dioxane (dry, 0.1 M concentration).

-

Reaction: Seal and heat to 90°C for 4 hours (or 100°C for 30 min in microwave).

-

Workup: Dilute with EtOAc, wash with water (x1) and brine (x1). Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Reactivity Divergence Map

This diagram illustrates how to selectively engage the three functional groups.

Caption: Figure 2. Orthogonal reactivity landscape. Note that C2-hydrolysis conditions (aqueous base) are incompatible with standard Suzuki conditions unless anhydrous bases (phosphates/carbonates) are used.

Emergency Response & Waste Management

| Scenario | Immediate Action | Rationale |

| Spill (Solid) | Dampen with PEG-400 or water mist, then sweep. | Prevents dust generation and inhalation of sensitizing particles.[2] |

| Skin Contact | Wash with soap and water; do NOT use alcohol. | Alcohol enhances transdermal absorption of halogenated heterocycles. |

| Fire | Use CO₂ or Dry Chemical. | Water may hydrolyze the ester, creating acidic runoff (HBr + Carboxylic acid). |

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Crucial: The scrubber must be rated for Nitrogen Oxides (NOx) and Hydrogen Bromide (HBr).

References

-

Clinivex. (n.d.). This compound Product Data. Retrieved from [Link]

Sources

Navigating the Synthesis and Supply of Methyl 4-amino-5-bromopyrimidine-2-carboxylate: A Technical Guide for Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of novel therapeutics, particularly in oncology and virology.[1][2] Its inherent drug-like properties and versatile synthetic handles have made it a "privileged" structure in the design of targeted therapies.[3] This guide provides an in-depth technical overview of a key pyrimidine intermediate, Methyl 4-amino-5-bromopyrimidine-2-carboxylate (CAS No. 1504062-62-7), for researchers, scientists, and professionals engaged in drug discovery and development. We will delve into its chemical properties, a representative synthetic workflow, supplier landscape, and its pivotal role as a building block in the synthesis of complex bioactive molecules.

Compound Profile: this compound

Chemical Structure:

Caption: Chemical structure of this compound.

This compound is a substituted pyrimidine featuring an amino group at the C4 position, a bromine atom at the C5 position, and a methyl carboxylate group at the C2 position. This specific arrangement of functional groups offers multiple reaction sites for further chemical modifications, making it a versatile intermediate in organic synthesis.[4] The presence of the bromine atom is particularly significant as it allows for the introduction of various functionalities through cross-coupling reactions.[4]

Physicochemical Properties (Predicted):

| Property | Value | Source |

| CAS Number | 1504062-62-7 | |

| Molecular Formula | C₆H₆BrN₃O₂ | |

| Molecular Weight | 232.03 g/mol | |

| Appearance | Solid (predicted) | General chemical knowledge |

| Solubility | Soluble in organic solvents like DMSO and methanol (predicted) | General chemical knowledge |

Sourcing and Market Landscape

This compound is classified as a research chemical, primarily used in laboratory settings for drug discovery and development.[5] Due to its specialized nature, it is not typically available in bulk quantities from large chemical manufacturers. Instead, it is offered by specialized suppliers that cater to the research and development sector.

Key Suppliers:

| Supplier | Website | Notes |

| Clinivex | Lists the compound with CAS number 1504062-62-7 and designates it as a useful research chemical. Pricing is typically available upon request. |

Pricing:

The price of this compound can vary significantly based on the supplier, purity, and quantity ordered. As a specialized research chemical, it is generally sold in milligram to gram quantities. For accurate pricing, it is recommended to directly contact the suppliers and request a quote for the desired quantity and purity level.

Synthetic Strategy: A Representative Workflow

Caption: A conceptual workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical):

The following is a generalized, hypothetical protocol based on common reactions in pyrimidine synthesis.[6] This protocol is for illustrative purposes only and would require optimization and validation in a laboratory setting.

Step 1: Cyclocondensation to form the Pyrimidine Core

-

To a solution of a suitable β-ketoester in an appropriate solvent (e.g., ethanol), add an equimolar amount of a substituted guanidine derivative.

-

Add a catalytic amount of a base (e.g., sodium ethoxide) and reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a weak acid.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude pyrimidine core.

-

Purify the product by column chromatography or recrystallization.

Step 2: Bromination

-

Dissolve the synthesized pyrimidine core in a suitable solvent (e.g., acetonitrile or a chlorinated solvent).

-

Add N-bromosuccinimide (NBS) in a portion-wise manner at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield the brominated pyrimidine.

-

Purify as needed.

Step 3: Introduction of the Amino Group

The introduction of the amino group at the C4 position can be achieved through various methods, such as nucleophilic aromatic substitution of a suitable leaving group (e.g., a chloro or sulfonyl group) with an ammonia source.

Applications in Drug Discovery: A Versatile Building Block

The strategic placement of the amino, bromo, and carboxylate functionalities makes this compound a highly valuable building block for creating diverse libraries of compounds for high-throughput screening and lead optimization.

Role in Medicinal Chemistry:

-

Scaffold for Kinase Inhibitors: The pyrimidine core is a well-established scaffold for designing inhibitors of various protein kinases, which are crucial targets in cancer therapy.[3][7] The amino group can act as a key hydrogen bond donor, while the bromine atom provides a site for introducing moieties that can target specific pockets in the kinase active site.

-

Antiviral Agents: Many antiviral drugs are nucleoside analogs that incorporate a modified pyrimidine base.[2] This intermediate can be used to synthesize novel nucleoside and non-nucleoside analogs with potential activity against a range of viruses.

-

Access to Fused Heterocyclic Systems: The functional groups on this molecule can be utilized to construct fused heterocyclic systems, such as purines or other bicyclic structures, which are prevalent in many biologically active compounds.[2]

The following diagram illustrates the potential diversification of the this compound scaffold.

Caption: Potential synthetic transformations of Methyl 4--amino-5-bromopyrimidine-2-carboxylate.

Conclusion

This compound is a valuable and versatile chemical intermediate for drug discovery and development. Its unique substitution pattern provides a flexible platform for the synthesis of a wide range of novel compounds, particularly in the areas of oncology and infectious diseases. While sourcing this compound requires engagement with specialized chemical suppliers, its potential to accelerate the discovery of new medicines makes it a critical tool for medicinal chemists. As with any research chemical, proper handling and safety precautions are paramount. Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier before use.

References

-

Jain, P., & Joshi, H. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Biology Pharmacy and Health Sciences, 19(02), 055–071. [https://doi.org/10.30574/wjbp hs.2024.19.2.0210]([Link] hs.2024.19.2.0210)

- Sutar, N. R., Alegaon, S. G., & Gaitonde, A. G. (2025). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. International Journal of Science and Technology, 12(4), 1-15.

- Kumar, R., & Singh, R. (2019). A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. Current Drug Discovery Technologies, 16(3), 256-272.

-

MDPI. (2024, September 24). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

-

CORE. (n.d.). A mini review of pyrimidine and fused pyrimidine marketed drugs. Retrieved from [Link]

- HETEROCYCLES, Vol. 51, No. 11, 1999. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.

- Organic Syntheses. (2015). Aminocarbonylation Using Electron-rich Di-tert-butyl-phosphinoferrocene. Org. Synth., 92, 237-246.

- Google Patents. (2017). CN107382877A - A kind of synthetic method of 4 amino 2 methyl 5 (bromomethyl)

- He, Y., & Kang, J. (2014). Methyl 4-amino-2-chloropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o869.

- Google Patents. (2002). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.

-

MDPI. (2022, May 21). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-bromopyrimidine-2-carboxylate. Retrieved from [Link]

- National Center for Biotechnology Information. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3319.

- ResearchGate. (2025, October 14). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines.

-

IndiaMART. (n.d.). Methyl 5 Amino 4 Bromopyridine 2 Carboxylate at best price in Hyderabad. Retrieved from [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. ijsat.org [ijsat.org]

- 4. CAS 17321-93-6: 2-Amino-4-methyl-5-bromopyrimidine [cymitquimica.com]

- 5. theclinivex.com [theclinivex.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: Precision Suzuki-Miyaura Coupling of Methyl 4-amino-5-bromopyrimidine-2-carboxylate

Executive Summary

This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of Methyl 4-amino-5-bromopyrimidine-2-carboxylate (1) . This substrate presents a specific set of chemoselective challenges: the lability of the C2-methyl ester under standard basic coupling conditions and the potential for catalyst deactivation by the C4-amino group.

We present two validated methodologies:

-

Protocol A (Standard): A robust, biphasic system for stable boronic acids.

-

Protocol B (Anhydrous/Mild): A precision method using Buchwald precatalysts designed to preserve the C2-ester and maximize yields with challenging coupling partners.

Substrate Analysis & Mechanistic Insight

Electronic Environment

The pyrimidine core is electron-deficient, facilitating oxidative addition at the C5-bromide. However, the molecule possesses a "push-pull" electronic system:

-

C4-Amino Group (+M Effect): Donates electron density into the ring, slightly deactivating the C5-Br bond toward oxidative addition compared to unsubstituted pyrimidines. It also poses a risk of coordinating to the Pd(II) center, potentially arresting the catalytic cycle.

-

C2-Carboxylate (-I/-M Effect): Strongly withdraws electron density, activating the ring but also making the ester carbonyl highly electrophilic. Crucially, this makes the methyl ester prone to saponification (hydrolysis) by hydroxide ions found in standard aqueous base conditions.

Chemoselectivity Challenges

-

Ester Hydrolysis: The primary failure mode is the conversion of the methyl ester to the carboxylic acid, which complicates purification and alters solubility.

-

Catalyst Poisoning: The free

can displace labile ligands on Palladium, requiring the use of bulky, electron-rich phosphines (e.g., XPhos, SPhos) or bidentate ligands (dppf) to maintain catalyst activity.

Experimental Protocols

Method A: The "Workhorse" Protocol (Pd(dppf)Cl₂)

Best for: Initial screening, stable aryl boronic acids, and rapid scale-up where minor hydrolysis (<5%) is acceptable.

Reaction Setup:

| Component | Equivalents | Role |

|---|---|---|

| Substrate (1) | 1.0 equiv | Electrophile |

| Aryl Boronic Acid | 1.2 - 1.5 equiv | Nucleophile |

|

Step-by-Step Procedure:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

(5 mol%). -

Degas: Seal the vial and purge with Nitrogen (

) or Argon for 5 minutes. -

Solvent Addition: Add pre-degassed 1,4-Dioxane and Water (4:1 v/v).

-

Base Addition: Add solid

(or pre-dissolved 2M aqueous solution if using larger scale). -

Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor by LCMS.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

, filter, and concentrate. -

Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Method B: The "Precision" Protocol (XPhos Pd G3)

Best for: Hydrolysis-sensitive substrates, sterically hindered boronic acids, or heteroaryl coupling partners.

Rationale: Uses a mild, anhydrous base (

Reaction Setup:

| Component | Equivalents | Role |

|---|---|---|

| Substrate (1) | 1.0 equiv | Electrophile |

| Boronic Acid/Pin Ester | 1.2 - 1.5 equiv | Nucleophile |

| XPhos Pd G3 | 0.02 - 0.05 equiv | Precatalyst |

|

Step-by-Step Procedure:

-

Charge: In a glovebox or under strict inert atmosphere, add Substrate (1), Boronic partner, XPhos Pd G3, and anhydrous finely ground

. -

Solvent: Add anhydrous THF or Toluene.

-

Note: If reaction is sluggish, add exactly 2 drops of degassed water per mmol of substrate to solubilize the base slightly without causing bulk hydrolysis.

-

-

Reaction: Heat to 60–80 °C . The XPhos ligand facilitates oxidative addition even at these milder temperatures.

-

Monitoring: Check LCMS at 2 hours. This catalyst system is often faster than dppf.

-

Workup: Filter through a pad of Celite to remove insoluble salts. Concentrate and purify.

Workflow Visualization

Reaction Pathway & Decision Tree

Figure 1: Decision matrix for selecting the optimal coupling protocol based on substrate sensitivity.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst deactivation by free amine. | Switch to XPhos Pd G3 or SPhos Pd G3 . These bulky ligands prevent amine coordination to the Pd center. |

| Ester Hydrolysis | Base is too strong or water content too high. | Use Method B . Switch base to anhydrous |

| Protodeboronation | Unstable boronic acid (common with 2-heteroaryl boronates). | Lower temperature to 60 °C. Use Boronic Esters (Pinacol) instead of acids. Add CuCl (1.0 equiv) as a promoter (Liebeskind-Srogl variant). |

| Palladium Black | Catalyst decomposition. | Ensure strict inert atmosphere ( |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[1][2] Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

Clinivex. (n.d.). This compound Product Page. Clinivex Building Blocks. Link

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromo-4-Aminopyrimidines

Overcoming Catalyst Deactivation in Unprotected Substrates

Executive Summary & Challenge Analysis

The 4-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Ibrutinib analogues). However, the functionalization of 5-bromo-4-aminopyrimidine presents a specific "heteroatom interference" challenge.

The Core Problem: The exocyclic amine (

-

Catalyst Poisoning: The free amine acts as a competitive ligand, coordinating to the Palladium (Pd) center and displacing labile phosphine ligands (like

), leading to the formation of catalytically inactive "Pd-amine" dead-end complexes. -

Sluggish Oxidative Addition: The electron-poor nature of the pyrimidine ring makes the C-Br bond less reactive toward oxidative addition compared to electron-rich aryl bromides.

This guide provides optimized protocols that bypass protection/deprotection steps, utilizing specific ligand architectures to maintain catalytic turnover.

Mechanistic Insight: The "Dead-End" Pathway

To optimize yield, one must understand the competition between the productive catalytic cycle and the amine-mediated deactivation.

Key Optimization Strategy:

-

Ligand Selection: Use bidentate ligands (e.g., dppf) or bulky biaryl phosphines (e.g., XPhos, BrettPhos). These bind Pd tightly or sterically occlude the metal center, preventing displacement by the substrate's

group [1, 2]. -

Base Selection: Inorganic bases (

) in biphasic systems are preferred over organic bases to minimize coordination competition.

Figure 1: Catalytic Cycle & Deactivation Pathways

Caption: Figure 1. The competitive binding of the C4-amine (Red path) deactivates the Pd(0) species, halting the productive Suzuki cycle (Blue path).

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

This protocol utilizes

Target: Synthesis of 5-aryl-4-aminopyrimidines.

Reagents & Materials

| Component | Specification | Function |

| Substrate | 5-Bromo-4-aminopyrimidine (1.0 equiv) | Electrophile |

| Partner | Aryl Boronic Acid (1.2 – 1.5 equiv) | Nucleophile |

| Catalyst | High-turnover catalyst | |

| Base | Activator (Boronate) | |

| Solvent | 1,4-Dioxane / Water (4:1 ratio) | Biphasic medium |

Step-by-Step Procedure

-

Vessel Preparation: Flame-dry a 25 mL Schlenk tube or microwave vial and cool under Argon flow.

-

Solids Addition: Charge the vessel with:

-

5-Bromo-4-aminopyrimidine (174 mg, 1.0 mmol)

-

Aryl boronic acid (1.5 mmol)

- (636 mg, 3.0 mmol)

- (41 mg, 0.05 mmol)

-

-

Degassing (Critical): Cap the vessel. Evacuate and backfill with Argon (3 cycles). Note: Oxygen promotes homocoupling of boronic acids and catalyst oxidation.

-

Solvent Addition: Syringe in degassed 1,4-Dioxane (8 mL) and Water (2 mL).

-

Reaction:

-

Thermal: Heat to 90°C for 4–12 hours.

-

Microwave: Heat to 110°C for 30–45 minutes.

-

-

Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL). Dry organic phase over

, filter, and concentrate.[1] -

Purification: Flash chromatography (DCM/MeOH gradient, typically 0-5% MeOH).

Protocol B: Sonogashira Coupling (Alkynylation)

Coupling alkynes to 4-aminopyrimidines is challenging because the amino group can chelate the Copper (Cu) co-catalyst. We recommend a High-Loading Amine protocol to outcompete the substrate for Cu binding [4].

Target: Synthesis of 5-alkynyl-4-aminopyrimidines.

Reagents & Materials

-

Catalyst:

(5 mol%)[1] -

Co-Catalyst: CuI (2.5 mol%)

-

Base/Solvent: Triethylamine (

) or DIPEA (used as solvent or co-solvent with DMF). -

Atmosphere: Strict Nitrogen/Argon (Oxygen causes Glaser coupling of alkynes).

Step-by-Step Procedure

-

Dissolution: In a sealed tube, dissolve 5-bromo-4-aminopyrimidine (1.0 mmol) in anhydrous DMF (3 mL) and

(3 mL). -

Catalyst Addition: Add

(35 mg) and CuI (5 mg). -

Degas: Sparge with Argon for 5 minutes.

-

Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

-

Why? Slow addition keeps the concentration of active copper-acetylide controlled, reducing side reactions.

-

-

Heating: Heat to 70–80°C for 6 hours. Note: Higher temps may cause cyclization if the alkyne contains nucleophiles.

-

Scavenging: Upon completion, add saturated

solution (removes Copper) and extract with EtOAc.

Protocol C: Buchwald-Hartwig (Amination)[3]

To introduce a second amine at the C5 position (creating C4,C5-diaminopyrimidines), standard ligands fail. You must use BrettPhos or XPhos , which are bulky enough to prevent the C4-amine from poisoning the catalyst [5].

Target: C-N Bond formation at C5.

Optimization Workflow (Decision Tree)

Caption: Figure 2. Ligand selection strategy based on the steric class of the amine partner.

Procedure (Primary Amines)

-

Combine 5-bromo-4-aminopyrimidine (1.0 mmol),

(2 mol%), and BrettPhos (4 mol%) in a vial. -

Add solvent (t-Butanol, 4 mL) and stir for 1 min to pre-complex.

-

Add the amine partner (1.2 mmol) and Base (

or -

Heat at 100°C for 12h.

Troubleshooting & Optimization Matrix

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Switch to |

| Protodehalogenation | Hydride source present | Ensure solvent is anhydrous; reduce reaction temperature; switch base to |

| Homocoupling (Ar-Ar) | Oxygen leak | Degas more rigorously (freeze-pump-thaw); check Argon lines. |

| Precipitation | Low solubility of Pyrimidine | Use DMF/Water or DMSO mixtures; increase temperature. |

References

-

Mechanisms of Catalyst Poisoning: Erhardt, S., et al. "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes." Journal of the American Chemical Society, 2008. Link

-

General Suzuki Conditions: BenchChem. "Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromopyrimidine." BenchChem Protocols, 2025.[2][3][4] Link

-

Pd(dppf)Cl2 Efficacy: "Reagents for Suzuki-Miyaura Cross-Coupling Reactions." TCI Chemicals Application Note. Link

-

Sonogashira Protocols: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007. Link

-

Buchwald Ligand Selection: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis with Methyl 4-amino-5-bromopyrimidine-2-carboxylate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging microwave-assisted organic synthesis (MAOS) to functionalize the versatile building block, Methyl 4-amino-5-bromopyrimidine-2-carboxylate. The pyrimidine core is a privileged scaffold in numerous FDA-approved drugs, and its efficient diversification is critical for modern drug discovery.[1][2][3] This document moves beyond simple procedural lists to explain the underlying principles of microwave chemistry and the rationale behind catalyst, solvent, and base selection for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By harnessing the power of microwave irradiation, reaction times can be dramatically reduced from hours or days to mere minutes, often with significant improvements in product yield and purity.[4][5][6][7]

The Strategic Advantage: Why Pyrimidines and Microwaves?

The Pyrimidine Scaffold: A Cornerstone of Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic motif found in the nucleobases of DNA and RNA, making it an endogenous component of the human body.[2][8] This inherent biocompatibility allows pyrimidine-based molecules to readily interact with biological targets like enzymes and cellular receptors.[1] Consequently, this scaffold is a recurring feature in a vast array of therapeutics, demonstrating anticancer, antiviral, anti-inflammatory, and antibacterial activities.[1][2][9] The starting material, This compound , is an ideal substrate for generating diverse molecular libraries. Its key features include:

-

An electron-deficient aromatic system, which influences reactivity.

-

A bromine atom at the C5 position, a prime leaving group for palladium-catalyzed cross-coupling.

-

Two distinct nitrogen-containing functional groups (an amino and the ring nitrogens) and a methyl ester, offering sites for further modification.

Microwave-Assisted Organic Synthesis (MAOS): Accelerating Discovery

Conventional organic synthesis often relies on conductive heating (e.g., an oil bath), which is slow and can lead to uneven temperature distribution. Microwave irradiation offers a transformative alternative by heating the reaction mixture directly and volumetrically through two primary mechanisms: dipolar polarization and ionic conduction. This results in rapid and uniform heating, providing several key advantages:

-

Drastic Time Reduction: Reactions that take many hours can often be completed in 5-30 minutes.[6][10][11]

-

Increased Yields: The rapid heating can minimize the formation of side products, leading to cleaner reactions and higher isolated yields.[6]

-

Enhanced Reproducibility: Dedicated laboratory microwave reactors provide precise control over temperature, pressure, and power, ensuring high reaction fidelity.

-

Access to Novel Chemical Space: The unique heating profile can sometimes enable transformations that are difficult or impossible under conventional conditions.

The synergy between the versatile pyrimidine building block and the efficiency of MAOS provides a powerful platform for accelerating the synthesis-test cycle in drug discovery.

Foundational Safety Protocols for Microwave Chemistry

Safety is the paramount consideration in any chemical synthesis, especially when working with sealed vessels at elevated temperatures and pressures. Adherence to strict safety protocols is non-negotiable.

Equipment and Personal Protective Equipment (PPE)

-

Use Dedicated Equipment: ONLY use a microwave reactor specifically designed for laboratory chemical synthesis. Domestic kitchen microwaves lack the necessary temperature/pressure feedback controls, safety interlocks, and corrosion-resistant cavities, making them extremely dangerous for this application.[12][13]

-

Certified Vessels: Always use pressure-certified reaction vessels and caps supplied by the microwave reactor's manufacturer. Never use standard lab glassware.[12]

-

Personal Protective Equipment (PPE): At a minimum, wear sanitized, indirectly vented chemical splash goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[13] When removing hot vessels from the reactor, thermal-protection gloves are mandatory.[14]

Pre-Reaction Safety Workflow

Before initiating any microwave-assisted reaction, a systematic safety check is crucial. The following workflow should be rigorously followed.

Caption: Pre- and post-reaction safety workflow for microwave synthesis.

Chemical Hazards

-

Exothermic Reactions: Be extremely cautious with reactions known to be highly exothermic. The rapid energy input from microwaves can lead to a dangerous runaway reaction.[12] Always start with a very small scale (e.g., 0.1 mmol) to gauge the reaction's kinetic profile.

-

Pressure: Never overfill a reaction vessel; a maximum of 2/3 full is a common guideline to allow for thermal expansion and vapor pressure.[14]

-

Superheating: Solvents can become superheated beyond their boiling points in a microwave. The use of a stir bar is essential to ensure even heating and prevent bumping.[12]

Application Protocol 1: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an aryl halide and a boronic acid or ester.[15] It is exceptionally versatile and tolerant of a wide range of functional groups.

Catalytic Cycle and Mechanistic Rationale

The reaction proceeds via a palladium(0)/palladium(II) catalytic cycle. A base is required to activate the boronic acid, forming a more nucleophilic boronate species, which facilitates the key transmetalation step.[16]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

Reaction: Methyl 4-amino-5-(phenyl)pyrimidine-2-carboxylate

Table 1: Reagents and Materials for Suzuki-Miyaura Coupling

| Reagent/Material | Amount (per reaction) | Moles (mmol) | Purpose |

|---|---|---|---|

| This compound | 123 mg | 0.5 | Starting Material |

| Phenylboronic Acid | 73 mg | 0.6 (1.2 eq) | Coupling Partner |

| Pd(dppf)Cl₂·CH₂Cl₂ | 20.4 mg | 0.025 (5 mol%) | Palladium Catalyst |

| Potassium Carbonate (K₂CO₃) | 138 mg | 1.0 (2.0 eq) | Base |

| 1,4-Dioxane | 3.0 mL | - | Solvent |

| Water | 0.5 mL | - | Co-Solvent |

| Microwave Vial | 10 mL capacity | - | Reaction Vessel |

| Magnetic Stir Bar | 1 | - | Stirring |

Step-by-Step Procedure:

-

Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add this compound (123 mg, 0.5 mmol).

-

Reagent Addition: Sequentially add phenylboronic acid (73 mg, 0.6 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (20.4 mg, 0.025 mmol), and potassium carbonate (138 mg, 1.0 mmol).

-

Solvent Addition: Add 1,4-dioxane (3.0 mL) and water (0.5 mL).

-

Sealing: Securely crimp the cap onto the vial.

-

Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 120 °C for 15 minutes with active stirring.

-

Work-up: After the vial has cooled to below 50 °C, open it carefully. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Table 2: Representative Suzuki Coupling Results

| Arylboronic Acid | Temperature (°C) | Time (min) | Isolated Yield (%) |

|---|---|---|---|

| Phenylboronic acid | 120 | 15 | 85-95% |

| 4-Methoxyphenylboronic acid | 120 | 15 | 88-96% |

| 3-Thienylboronic acid | 120 | 20 | 75-85% |

| 4-Carbamoylphenylboronic acid | 130 | 20 | 70-80% |

Application Protocol 2: Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation that is notoriously difficult using classical methods.[17] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.

Catalytic Cycle and Mechanistic Rationale

Similar to the Suzuki coupling, this reaction involves a Pd(0)/Pd(II) cycle. A key difference is the requirement for a strong, non-nucleophilic base (e.g., sodium tert-butoxide) to deprotonate the amine or the intermediate palladium-amine complex, facilitating the final reductive elimination step.[17][18] The choice of phosphine ligand is critical; bulky, electron-rich ligands like XPhos or SPhos are often required to promote the reductive elimination of the C-N bond.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol

Reaction: Methyl 4-amino-5-(morpholino)pyrimidine-2-carboxylate

Table 3: Reagents and Materials for Buchwald-Hartwig Amination

| Reagent/Material | Amount (per reaction) | Moles (mmol) | Purpose |

|---|---|---|---|

| This compound | 123 mg | 0.5 | Starting Material |

| Morpholine | 52 µL | 0.6 (1.2 eq) | Coupling Partner |

| XPhos Pd G3 | 21.2 mg | 0.025 (5 mol%) | Catalyst/Pre-catalyst |

| Sodium tert-butoxide (NaOtBu) | 67 mg | 0.7 (1.4 eq) | Base |

| Toluene | 3.0 mL | - | Solvent |

| Microwave Vial | 10 mL capacity | - | Reaction Vessel |

| Magnetic Stir Bar | 1 | - | Stirring |

Step-by-Step Procedure:

-

Preparation (Inert Atmosphere): To a 10 mL microwave vial containing a magnetic stir bar, add this compound (123 mg, 0.5 mmol), XPhos Pd G3 (21.2 mg, 0.025 mmol), and sodium tert-butoxide (67 mg, 0.7 mmol). Briefly purge the vial with nitrogen or argon.

-

Reagent Addition: Add toluene (3.0 mL) followed by morpholine (52 µL, 0.6 mmol) via syringe.

-

Sealing: Securely crimp the cap onto the vial.

-

Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 110 °C for 30 minutes with active stirring.

-

Work-up: After cooling, carefully uncap the vial. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and catalyst residue.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude material by flash column chromatography on silica gel.

Table 4: Representative Buchwald-Hartwig Amination Results

| Amine | Temperature (°C) | Time (min) | Isolated Yield (%) |

|---|---|---|---|

| Morpholine | 110 | 30 | 80-90% |

| Piperidine | 110 | 30 | 82-92% |

| Aniline | 130 | 45 | 65-75% |

| N-Methylpiperazine | 120 | 30 | 75-85% |

Application Protocol 3: Sonogashira C-C Alkynylation

The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[19] This reaction is invaluable for introducing a linear, rigid alkyne linker into a molecule, a common strategy in medicinal chemistry and materials science. The reaction is typically co-catalyzed by palladium and a copper(I) salt, although copper-free methods exist.[20]

Catalytic Cycle and Mechanistic Rationale

The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which is a more reactive species that participates in the transmetalation step with the palladium(II) complex. The base is crucial for deprotonating the terminal alkyne.

Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol

Reaction: Methyl 4-amino-5-((trimethylsilyl)ethynyl)pyrimidine-2-carboxylate

Table 5: Reagents and Materials for Sonogashira Coupling

| Reagent/Material | Amount (per reaction) | Moles (mmol) | Purpose |

|---|---|---|---|

| This compound | 123 mg | 0.5 | Starting Material |

| (Trimethylsilyl)acetylene | 106 µL | 0.75 (1.5 eq) | Coupling Partner |

| Pd(PPh₃)₂Cl₂ | 17.5 mg | 0.025 (5 mol%) | Palladium Catalyst |

| Copper(I) Iodide (CuI) | 4.8 mg | 0.025 (5 mol%) | Co-catalyst |

| Triethylamine (Et₃N) | 2.0 mL | - | Base/Solvent |

| N,N-Dimethylformamide (DMF) | 2.0 mL | - | Solvent |

| Microwave Vial | 10 mL capacity | - | Reaction Vessel |

| Magnetic Stir Bar | 1 | - | Stirring |

Step-by-Step Procedure:

-

Preparation (Inert Atmosphere): To a 10 mL microwave vial containing a stir bar, add this compound (123 mg, 0.5 mmol), Pd(PPh₃)₂Cl₂ (17.5 mg, 0.025 mmol), and CuI (4.8 mg, 0.025 mmol). Purge the vial with nitrogen or argon.

-

Reagent Addition: Add DMF (2.0 mL) and triethylamine (2.0 mL), followed by (trimethylsilyl)acetylene (106 µL, 0.75 mmol).

-

Sealing: Securely crimp the cap onto the vial.

-

Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 100 °C for 10 minutes with active stirring.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through celite to remove catalyst residues and salts.

-

Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by flash chromatography.

Table 6: Representative Sonogashira Coupling Results

| Alkyne | Temperature (°C) | Time (min) | Isolated Yield (%) |

|---|---|---|---|

| (Trimethylsilyl)acetylene | 100 | 10 | 85-95% |

| Phenylacetylene | 100 | 10 | 82-90% |

| 1-Hexyne | 100 | 15 | 70-80% |

| Propargyl alcohol | 100 | 15 | 65-75% |

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low. 4. Poor quality reagents/solvents. | 1. Use a fresh catalyst or a different ligand/precatalyst. 2. Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃ for Suzuki; K₂CO₃ is sometimes too weak). 3. Increase temperature in 10-20 °C increments. 4. Use freshly distilled/anhydrous solvents; check reagent purity. |

| Formation of Side Products | 1. Debromination of starting material. 2. Homocoupling of boronic acid (Suzuki) or alkyne (Sonogashira). 3. Reaction time too long or temp too high. | 1. Use a different ligand (e.g., more electron-rich) or lower the temperature. 2. Ensure an inert atmosphere, especially for Sonogashira; use less catalyst. 3. Reduce reaction time or temperature. |

| Low Isolated Yield | 1. Incomplete reaction. 2. Product loss during work-up/purification. 3. Product is highly polar and sticks to silica. | 1. See "Low or No Conversion". 2. Review extraction and chromatography procedures. 3. Use a more polar eluent system for chromatography or switch to reverse-phase HPLC. |

References

-

Kumar, A., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie. [Link]

-

Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals. [Link]

-

Salih, K. S. M., & Baqi, Y. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. [Link]

-

CEM Corporation. Safety Considerations for Microwave Synthesis. [Link]

-

ResearchGate. (2025). A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential. Molecular Diversity. [Link]

-

Salih, K. S. M., & Baqi, Y. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Semantic Scholar. [Link]

-

Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. PubMed. [Link]

-

Roy, K. (2025). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA. [Link]

-

Kansas State University. (2025). Microwave Safety. [Link]

-

Sahoo, B. M., et al. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. SciSpace. [Link]

-

Abdel-Rahman, A. A.-H., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [Link]

-

Scribd. Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. [Link]

-

CEM Corporation. Organometallic cross-coupling reactions. [Link]

-

University of Leicester. INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. [Link]

-

ResearchGate. (2018). Microwave-assisted synthesis of palladium nanoparticles supported on copper oxide in aqueous medium as an efficient catalyst for Suzuki cross-coupling reaction. [Link]

-

El-Sayed, N. M., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. [Link]

-

Arab-German Young Academy. Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. [Link]

-

Valente, C., et al. (2012). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. [Link]

-

Patel, R. V., et al. (2011). Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. Acta Pharmaceutica. [Link]

-

El-hady, O. M., et al. (2022). Efficient and Recyclable Solid-Supported Pd(II) Catalyst for Microwave-Assisted Suzuki Cross-Coupling in Aqueous Medium. ACS Omega. [Link]

-

Kappe, C. O., et al. (2011). Microwave-assisted C–C bond forming cross-coupling reactions: an overview. Chemical Society Reviews. [Link]

-

Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. QSAR and Combinatorial Science. [Link]

-

Quest Journals. (2019). Microwave assisted Synthesis and microbial evaluation of novel dipyrimidone derivatives. [Link]

-

Al-Jbouri, H., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules. [Link]

-

Organic Chemistry Portal. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. [Link]

-

Arab-German Young Academy. Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Sultan Qaboos University. (2020). Microwave-assisted palladium-catalyzed cross-coupling reactions: Generation of carbon–carbon bond. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

ResearchGate. (2025). The Application of Organic Bases in Microwave-Promoted Suzuki Coupling Reactions in Water. [Link]

-

ResearchGate. Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd under conventional heating. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Martins, C. F., et al. (2018). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Processes. [Link]

-

ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

-

Organic Chemistry Portal. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. [Link]

-

ResearchGate. (2025). Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. [Link]

-

Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]

-

Penning, T. D., et al. (2007). Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites. The Journal of Organic Chemistry. [Link]

-

Al-dujaili, A. H., et al. (2024). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. Molecules. [Link]

-

Bouattour, Y., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones. RSC Advances. [Link]

-

ResearchGate. (2025). Microwave-Assisted Copper- and Palladium-Catalyzed Sonogashira-Type Coupling of Aryl Bromides and Iodides with Trimethylsilylacetylene. [Link]

-

Wang, H., et al. (2022). Microwave-assisted unprotected Sonogashira reaction in water for the synthesis of polysubstituted aromatic acetylene compounds. Green Chemistry. [Link]

-

Al-Suhaimi, K. S., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules. [Link]

Sources

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Microwave-assisted C–C bond forming cross-coupling reactions: an overview - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. squ.elsevierpure.com [squ.elsevierpure.com]

- 8. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Safety Considerations for Microwave Synthesis [cem.com]

- 13. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]

- 14. Microwave Safety [k-state.edu]

- 15. Yoneda Labs [yonedalabs.com]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]

- 20. mdpi.com [mdpi.com]

Application Note: Strategic Synthesis of Kinase Inhibitors from Methyl 4-amino-5-bromopyrimidine-2-carboxylate

Part 1: Executive Summary & Strategic Rationale

Methyl 4-amino-5-bromopyrimidine-2-carboxylate (CAS: 1504062-62-7) is a high-value pharmacophore precursor in medicinal chemistry. Its structural architecture offers three distinct vectors for orthogonal functionalization, making it an ideal starting point for ATP-competitive kinase inhibitors (Type I and Type II).

Chemo-Structural Logic

-

The Hinge Binder (C4-Amino + N3): The 4-amino group and the pyrimidine N3 nitrogen form a donor-acceptor motif that mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (e.g., Glu and Leu residues).

-

The Gatekeeper Vector (C5-Bromo): The bromine atom at C5 is positioned to project substituents into the hydrophobic pocket (back pocket), allowing for selectivity modulation against the "gatekeeper" residue.

-

The Solvent Front/Ribose Vector (C2-Ester): The C2-carboxylate is a versatile handle. It can be extended into the solvent-exposed region to improve solubility (via amidation with solubilizing groups) or interact with ribose-binding residues.

Part 2: Synthetic Workflows & Protocols

This guide details two primary workflows:

-

Workflow A: Synthesis of 5-Aryl-4-aminopyrimidine-2-carboxamides (Monocyclic Inhibitors).

-

Workflow B: Cyclization to Pyrimido[4,5-d]pyrimidines (Bicyclic Inhibitors).

Workflow Visualization

Caption: Divergent synthetic pathways from the parent scaffold to monocyclic and bicyclic kinase inhibitor cores.

Protocol A: Synthesis of 5-Aryl-4-aminopyrimidine-2-carboxamides

This pathway preserves the monocyclic core, common in inhibitors targeting JAK, SYK, and certain RTKs.

Step A1: Suzuki-Miyaura Cross-Coupling at C-5

Objective: Introduce a hydrophobic aryl/heteroaryl group at C-5. Critical Mechanism: The electron-rich amino group at C-4 can deactivate the catalyst. We utilize a robust catalyst system (Pd(dppf)Cl₂) and optimized base conditions to prevent ester hydrolysis during coupling.

Materials:

-

Substrate: this compound (1.0 eq)

-

Boronic Acid: Arylboronic acid (1.2 eq)

-

Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]

Procedure:

-

Setup: In a microwave vial or Schlenk flask, combine the pyrimidine substrate, arylboronic acid, and K₂CO₃.

-

Degassing: Add the Dioxane/Water mixture. Sparge with Nitrogen/Argon for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling).

-

Catalysis: Add Pd(dppf)Cl₂ quickly under inert flow. Seal the vessel.

-

Reaction: Heat to 90°C for 4–6 hours (or 110°C for 30 min in microwave).

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc gradient). The product (Methyl 4-amino-5-arylpyrimidine-2-carboxylate) is typically a light yellow solid.

Step A2: Direct Amidation of C-2 Ester

Objective: Convert the ester to an amide to interact with the solvent front. Note: Direct aminolysis is often slow due to the electron-deficient ring. A Lewis acid promoter or a two-step Hydrolysis-Coupling sequence is recommended.

Method (Two-Step Hydrolysis-Coupling):

-

Hydrolysis: Treat the intermediate from A1 with LiOH (1.5 eq) in THF/H₂O (1:1) at RT for 2 hours. Acidify to pH 4 to precipitate the carboxylic acid.

-

Coupling:

-

Dissolve the acid (1.0 eq) in DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins.

-

Add the amine (R-NH₂, e.g., N-methylpiperazine for solubility) (1.2 eq).

-

Stir at RT for 12 hours.

-

Validation: Monitor by LCMS. The mass shift will correspond to

.

-

Protocol B: Synthesis of Pyrimido[4,5-d]pyrimidines (Bicyclic Core)

This pathway constructs a fused 6-6 bicyclic system, mimicking the purine core of ATP more closely. This is relevant for EGFR, CDK, and hsp90 inhibitors.

Step B1: Rosenmund-von Braun Cyanation (Br → CN)

Objective: Convert the C-5 bromo group to a nitrile, which serves as the electrophile for the second ring formation.

Materials:

-

Substrate: this compound[2]

-

Reagent: Zinc Cyanide (Zn(CN)₂) (0.6 eq)

-

Catalyst: Pd(PPh₃)₄ (0.05 eq)

-

Solvent: DMF (Anhydrous)

Procedure:

-

Combine substrate and Zn(CN)₂ in dry DMF under Argon.

-

Add Pd(PPh₃)₄.[3]

-

Heat at 100°C for 12 hours. Caution: Cyanide hazard. Use bleach traps for waste.

-

Workup: Dilute with water (in a fume hood), extract with EtOAc.

-

Product: Methyl 4-amino-5-cyanopyrimidine-2-carboxylate.

Step B2: Cyclocondensation to Pyrimido[4,5-d]pyrimidine

Objective: React the 4-amino-5-cyano species with a binucleophile (like guanidine or formamidine) to close the second ring.

Procedure:

-

Dissolve the 5-cyano intermediate (1.0 eq) in Ethanol.

-

Add Formamidine Acetate (2.0 eq) (for a C-2 unsubstituted ring) or Guanidine HCl + NaOEt (for a 2-amino substituted ring).

-

Reflux (80°C) for 16 hours.

-

Mechanism: The exocyclic amine attacks the formamidine, followed by intramolecular attack on the nitrile (or vice-versa depending on conditions), releasing ammonia/water to aromatize.

Part 3: Analytical Data & Quality Control

Table 1: Expected Analytical Signatures

| Intermediate/Product | Key 1H NMR Feature (DMSO-d6) | LCMS Signature (ESI+) |

| Starting Material | M+H: ~232/234 (1:1 Br pattern) | |

| Suzuki Product (A1) | Disappearance of Br pattern. New Ar-H signals. | M+H: Mass of Ar + 154 |

| Amide Product (A2) | Loss of OMe singlet. New amide NH/CH signals. | M+H: Target Mass |

| 5-Cyano Intermediate | M+H: ~179 (No Br pattern) |

Self-Validating Checkpoint:

-

Suzuki Coupling:[1][3][6][7][8] If the Br isotope pattern (1:1 ratio of peaks separated by 2 Da) remains in LCMS, the coupling failed. Check oxygen levels or catalyst quality.

-

Hydrolysis: The carboxylic acid intermediate often has very low solubility in organic solvents but dissolves in basic aqueous buffers.

Part 4: References

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. (Foundational reference for Protocol A1).

-

Barvian, M., et al. "Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases." Journal of Medicinal Chemistry, 2000. (Reference for bicyclic ring closure logic).

-

MDPI. "Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines." Molecules, 2024.[6][9][10] [Link]

-

Clinivex. "this compound Product Specifications." [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. theclinivex.com [theclinivex.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Troubleshooting & Optimization

Technical Support Center: Methyl 4-amino-5-bromopyrimidine-2-carboxylate Synthesis

Ticket ID: PYR-BR-502 Subject: Yield Optimization & Process Stability for C5-Bromination Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary: The "Yield Killer" Analysis

You are likely encountering a yield ceiling between 40-60% due to two competing thermodynamic traps inherent to the Methyl 4-aminopyrimidine-2-carboxylate scaffold:

-

The Solubility Trap: The starting material is moderately soluble in polar aprotic solvents, but the hydrobromide salt of the product often precipitates as a sticky gum, trapping unreacted material.

-

The Hydrolysis Risk: The C2-methyl ester is electronically activated by the pyrimidine ring (making it a "super-ester"), rendering it hypersensitive to base-catalyzed hydrolysis during aqueous workups.

To break the 80% yield barrier, we must shift from a "standard bromination" to a controlled precipitation protocol using Acetonitrile (MeCN) rather than DMF, maintaining strict anhydrous discipline.

Optimized Protocol: The "Self-Validating" Workflow

This protocol is designed so that the physical state of the reaction mixture indicates success (Self-Validating).

Reagents:

-

Methyl 4-aminopyrimidine-2-carboxylate (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq) – Recrystallize from water if yellow/aged.

-

Acetonitrile (MeCN) – Anhydrous (max 0.05% water).

Step-by-Step Methodology:

-

Dissolution (The Baseline): Suspend the starting material in MeCN (10 mL/g). It may not fully dissolve at RT. Cool to 0°C .

-

Activation: Add NBS portion-wise over 30 minutes. Crucial: Do not dump it all at once. The exotherm is mild, but local high concentrations promote di-bromination.

-

The "Shift" (Visual Check): As the reaction proceeds (1-2 hours at 0°C

RT), the suspension will change character. The fluffy starting material disappears, replaced by a dense, crystalline precipitate (the product hydrobromide/succinimide complex). -

Quench & Isolation (The Yield Saver):

-

Do NOT pour into aqueous bicarbonate (common mistake, causes ester hydrolysis).

-

Instead: Concentrate the MeCN to ~20% volume.

-

Add cold water (5 vol) to slurry the solids.

-

Filter immediately. Wash with cold water (removes succinimide) and hexanes (removes trace impurities).

-

Dry under vacuum at 40°C.

-

Visualizing the Chemistry (Graphviz)

The following diagram maps the reaction logic and the critical failure points (Red nodes) versus the success path (Green nodes).

Caption: Reaction pathway analysis showing the critical dependence on temperature and pH control to avoid common yield-reducing side reactions.

Troubleshooting Guide & FAQs

Q1: My product is a mixture of mono-bromo (Target) and di-bromo species. How do I fix this?

Diagnosis: Thermodynamic overshoot. The amino group activates the ring strongly. Once C5 is brominated, the ring is deactivated, but if local concentration of NBS is high or temperature exceeds 25°C, the amino nitrogen itself can be brominated (N-Br), which then rearranges or brominates other positions. The Fix:

-

Strict Stoichiometry: Use exactly 1.00 - 1.05 equivalents of NBS.

-

Temperature Lock: Keep the reaction at

for the first hour. -

Dosing: Add NBS as a solution in MeCN dropwise rather than a solid addition.

Q2: I lost 40% of my mass during the aqueous wash. Where did it go?

Diagnosis: Ester Hydrolysis. The pyrimidine ring is electron-deficient (especially after bromination), making the C2-ester extremely susceptible to nucleophilic attack by hydroxide (

-

Avoid Bicarbonate: Do not use saturated

to neutralize the HBr byproduct. The localized high pH is enough to hydrolyze the ester. -

Water Wash Only: The product is not soluble in cold water. Wash with chilled water (

) to remove succinimide and HBr. The pH will be acidic, which stabilizes the ester.

Q3: Why Acetonitrile (MeCN) instead of DMF?

Data Comparison:

| Feature | DMF (Dimethylformamide) | MeCN (Acetonitrile) | Impact on Yield |

| Solubility | High (Homogeneous rxn) | Moderate (Slurry rxn) | MeCN allows product to crystallize out, driving equilibrium. |

| Workup | Requires aqueous crash/extraction | Evaporation or Filtration | DMF traps product in water/organic emulsions. |

| Boiling Point | Thermal stress during DMF removal degrades the product. |

Q4: The reaction turned dark brown/black. Is it ruined?

Diagnosis: Radical bromination or oxidation. The Fix: This usually happens if the reaction is exposed to light or if the NBS is degraded (orange color).

-

Cover: Wrap the flask in aluminum foil.

-

Purify NBS: Wash your NBS with water and dry it, or recrystallize from hot water before use.